molecular formula C10H10O3 B1664561 2-Methoxycinnamic acid CAS No. 1011-54-7

2-Methoxycinnamic acid

Cat. No. B1664561
CAS RN: 1011-54-7
M. Wt: 178.18 g/mol
InChI Key: FEGVSPGUHMGGBO-VOTSOKGWSA-N
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Description

2-Methoxycinnamic acid is a member of the class of cinnamic acids that is trans-cinnamic acid carrying a methoxy substituent at position 2 on the benzene ring . It is a noncompetitive inhibitor of tyrosinase . It is also a major component of essential oil extracted from Cinnamomum cassia .


Synthesis Analysis

2-Methoxycinnamic acid can be synthesized from the sodium salt of para-methoxycinnamic acid . The synthesis involves the reaction of europium (III) nitrate with the sodium salt of para-methoxycinnamic acid and a neutral ligand .


Molecular Structure Analysis

The molecular formula of 2-Methoxycinnamic acid is C10H10O3 . It is a member of cinnamic acids and a monomethoxybenzene .


Chemical Reactions Analysis

2-Methoxycinnamic acid is associated with a beneficial influence on diabetes and its complications . It has been found to inhibit fructose-mediated protein glycation .


Physical And Chemical Properties Analysis

2-Methoxycinnamic acid has a density of 1.2±0.1 g/cm3, a boiling point of 325.1±17.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 50.4±0.3 cm3, a polar surface area of 47 Å2, and a molar volume of 149.0±3.0 cm3 .

Scientific Research Applications

Therapeutic Applications

p-Methoxycinnamic acid (p-MCA) is a phenylpropanoid derived from plants, showing a range of biological activities and therapeutic potential. Research highlights its use in various therapeutic applications:

  • Antidiabetic Effects : Studies have demonstrated the antihyperglycemic effect of p-MCA in both normal and streptozotocin-induced diabetic rats. It was observed to regulate plasma glucose and insulin concentrations, suggesting its potential as a treatment for diabetes (Adisakwattana et al., 2005).
  • Anticancer Properties : p-MCA has shown inhibitory effects on the proliferation of human breast cancer cells, inducing apoptosis and affecting tumor growth, highlighting its promise as a chemotherapeutic agent (Hamdan et al., 2013).
  • Hepatoprotective and Neuroprotective Activities : The compound has been recognized for its liver and brain protective activities, offering potential applications in treating liver and neurological disorders (Płowuszyńska & Gliszczyńska, 2021).

Nutraceutical Applications

p-MCA also finds applications in the nutraceutical industry:

  • Functional Food Ingredient : Its role as a dietary bioactive compound suggests it can be used in functional foods for the prevention and treatment of chronic diseases. This application is based on its wide range of biological properties beneficial for health (Płowuszyńska & Gliszczyńska, 2021).

Synthesis and Bioavailability

Improving the bioavailability of p-MCA has been a focus of recent research:

  • Interesterification with Phospholipids : A method for the synthesis of phospholipid derivatives of p-MCA was developed, aiming at increasing its stability and bioavailability in systemic circulation. This approach is significant for producing new nutraceuticals (Rychlicka & Gliszczyńska, 2020)

Safety And Hazards

2-Methoxycinnamic acid is toxic and can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

(E)-3-(2-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGVSPGUHMGGBO-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60901605
Record name (2E)-3-(2-Methoxyphenyl)-2-propenoic acid
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Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Methoxycinnamic acid

CAS RN

1011-54-7, 6099-03-2
Record name trans-2-Methoxycinnamic acid
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Record name 2-Methoxycinnamic acid
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Record name trans-2-Methoxycinnamic acid
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Record name trans-2-methoxycinnamic acid
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Record name (E)-o-methoxycinnamic acid
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Record name 2-METHOXYCINNAMIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
352
Citations
V Arjunan, R Anitha, MK Marchewka, S Mohan… - Journal of Molecular …, 2015 - Elsevier
The Fourier transform infrared (FTIR) and FT-Raman spectra of cis-2-methoxycinnamic acid have been measured in the range 4000–400 and 4000–100 cm −1 , respectively. Complete …
Number of citations: 9 www.sciencedirect.com
B Ji, Y Zhao, Q Zhang, P Wang, J Guan, R Rong… - … of Chromatography B, 2015 - Elsevier
A simple and rapid ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was developed for the simultaneous determination of …
Number of citations: 45 www.sciencedirect.com
V Arjunan, R Anitha, S Thenmozhi… - Journal of Molecular …, 2016 - Elsevier
… The stable conformers of trans–2–methoxycinnamic acid (trans–2MCA) are determined by … s–trans conformers of trans–2–methoxycinnamic acid have been carried out extensively with …
Number of citations: 18 www.sciencedirect.com
M Du, C Dai, A Chen, X Wu, Y Li, Y Liu, W Li, M Zhao - RSC advances, 2015 - pubs.rsc.org
… In this study, we investigated the aggregation behavior of 2-methoxycinnamic acid (trans-OMCA) and 1-hexadecyl-3-methylimidazolium bromide (C 16 mimBr) in an aqueous solution, …
Number of citations: 17 pubs.rsc.org
JS Lee, SD Lee, KH Hwang, HS Kim, IS Yoo… - Yakhak …, 2013 - koreascience.kr
For the quality control of traditional herbal medicine, Cinnamomi Ramulus, simultaneous determination of cinnamic acid, cinnamaldehyde, and 2-methoxycinnamaldehyde was …
Number of citations: 4 koreascience.kr
KR Min, JJ Kim, SG Park, JR Lee, SH Kang… - YAKHAK …, 1998 - koreascience.kr
… yroxygnnamc aq OH HH 42’ 2-Methoxycinnamic acid OCH3 HH 49士9 … 2-Methoxycinnamic acid, 3-methoxycinnamicacid, 4-methoxycinnamicacid의 다형핵백 혈구 유주현상에 대한 억제…
Number of citations: 4 koreascience.kr
MD Cohen, GMJ Schmidt, FI Sonntag - Journal of the Chemical …, 1964 - pubs.rsc.org
The photo-dimerisation of the two crystal modifications of trans-cinnamic acid has been re-investigated and clarified. The stable (a) form gives a-truxillic acid only; the metastable (p) …
Number of citations: 236 pubs.rsc.org
HS Lee - Journal of agricultural and food chemistry, 2002 - ACS Publications
… To test the effect of methoxy substitutions, 2-methoxycinnamic acid, 3-methoxycinnamic acid, and 4-methoxycinnamic acid were also evaluated for their inhibitory activity against …
Number of citations: 219 pubs.acs.org
MJS Monte, DM Hillesheim - The Journal of Chemical Thermodynamics, 1999 - Elsevier
… This correlation includes the results obtained for the studied compounds (with the exception of the results obtained for the cis-2-methoxycinnamic acid) and literature values for benzoic …
Number of citations: 31 www.sciencedirect.com
B Schaldach - International journal of mass spectrometry and ion …, 1984 - Elsevier
… reflect an anomaly of the ionization energy of the 2-methoxycinnamic acid. In order to detect this anomaly, the ionization energies of a series of 2-substituted cinnamic acids have been …
Number of citations: 6 www.sciencedirect.com

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